molecular formula C11H7BrF3NO2S2 B12587213 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide CAS No. 646040-59-7

4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B12587213
CAS No.: 646040-59-7
M. Wt: 386.2 g/mol
InChI Key: VTKKMQPZSIZLDU-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a thiophene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, bromination, and sulfonamide formation. One common method involves the reaction of 4-bromoaniline with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide
  • 4-Bromo-3-(trifluoromethyl)phenylacetamide
  • 4-Bromo-1,1,1-trifluoropropan-2-ol

Uniqueness

4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

646040-59-7

Molecular Formula

C11H7BrF3NO2S2

Molecular Weight

386.2 g/mol

IUPAC Name

4-bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H7BrF3NO2S2/c12-8-5-10(19-6-8)20(17,18)16-9-3-1-7(2-4-9)11(13,14)15/h1-6,16H

InChI Key

VTKKMQPZSIZLDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=CS2)Br

Origin of Product

United States

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